Hexan-3-ylboronic acid
Description
Structure
2D Structure
Properties
CAS No. |
851137-35-4 |
|---|---|
Molecular Formula |
C6H15BO2 |
Molecular Weight |
130.00 g/mol |
IUPAC Name |
hexan-3-ylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-3-5-6(4-2)7(8)9/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
MADOAEPFTAYMEJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC)CCC)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Hexan 3 Ylboronic Acid and Analogue Alkylboronic Acids
Classical and Established Synthetic Pathways for Alkyl C–B Bond Formation
The construction of alkyl C–B bonds has traditionally been achieved through methods like the borylation of organometallic reagents (Grignard or organolithium) or the hydroboration of alkenes. nih.gov While effective, the use of highly reactive organometallic reagents can limit functional group tolerance. organic-chemistry.org Consequently, transition-metal-catalyzed methods have become central to modern organic synthesis, offering milder conditions and broader applicability. nih.govsioc-journal.cn
Hydroboration of Unsaturated Hydrocarbons (Alkenes and Alkynes)
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, stands as one of the most direct and powerful methods for preparing organoboron compounds. thieme-connect.comrsc.org The reaction, first reported by H.C. Brown, typically proceeds via a syn-addition through a four-centered transition state. rsc.org For the synthesis of hexan-3-ylboronic acid, the hydroboration of an internal alkene like hex-2-ene or hex-3-ene would be the most direct approach. However, catalyst-free hydroboration of internal alkenes often suffers from a lack of regioselectivity. chemrxiv.org The development of catalytic systems has been crucial in overcoming these challenges. thieme-connect.comchemrxiv.org
The advent of transition-metal catalysis has revolutionized hydroboration, enabling reactions under milder conditions and providing control over regio- and stereoselectivity. sioc-journal.cn Catalysts based on rhodium, iridium, copper, and nickel are widely employed. thieme-connect.comsioc-journal.cnd-nb.info For instance, iridium catalysts prepared from [Ir(cod)Cl]₂ and ligands like dppm have shown exceptional selectivity for the borylation of terminal carbons in aliphatic alkenes. organic-chemistry.org
The hydroboration of internal alkenes, which is necessary for forming secondary alkylboronates like hexan-3-ylboronate, presents a significant challenge due to competing alkene isomerization that can lead to mixtures of products. chemrxiv.org However, specific catalyst systems have been developed to address this. sioc-journal.cnescholarship.org Copper-catalyzed systems, in particular, have shown promise for the regioselective and enantioselective hydroboration of unsymmetrical internal alkenes. escholarship.orgresearchgate.net These methods allow for the site-fixed installation of a boron group at the original position of the double bond. chemrxiv.org Iridium catalysts have also been successfully used for the distal hydroboration of aliphatic internal alkenes, showcasing high regioselectivity. thieme-connect.comresearchgate.net
A variety of transition metals have been explored for their catalytic activity in hydroboration reactions, as summarized in the table below.
| Catalyst System | Substrate Type | Key Features |
| Rhodium(I)/JOSIPHOS | Styrene Derivatives | High selectivity for the branched isomer. rsc.org |
| Iridium/dppb | Internal Alkenes | High selectivity for the linear isomer. rsc.org |
| Copper/Bisphosphine Ligands | Unsymmetrical Internal Alkenes | Provides access to enantioenriched secondary boronates. escholarship.org |
| Nickel/Pincer Complex | Vinylarenes | Catalyzes Markovnikov-selective hydroboration. acs.org |
| Iron/BIAN Complexes | Alkenes and Alkynes | Affords linear alkyl boronic esters. researchgate.net |
In response to sustainability concerns, metal-free catalytic hydroboration has gained significant traction. digitellinc.com These systems avoid the cost and potential toxicity associated with transition metals. A variety of main-group elements and organic molecules have been investigated as catalysts. For example, boronic acids themselves can act as pre-catalysts, reacting with pinacolborane (H-Bpin) to generate diborane (B8814927) (B₂H₆), which is a highly active hydroborating agent. digitellinc.com Other approaches utilize frustrated Lewis pairs or highly electrophilic boranes like C₆F₅BH₂·SMe₂ to catalyze the hydroboration of both terminal and internal olefins with high regioselectivity. chemrxiv.orgrsc.org
Mechanistic studies suggest that these metal-free reactions can proceed through different pathways. Some involve the direct addition of the catalyst to the alkene followed by a transborylation step, while others may involve radical species or the in situ generation of highly reactive borylating agents. chemrxiv.orgrsc.org These methods have demonstrated broad substrate scope and good tolerance for various functional groups. digitellinc.comrsc.org
Transition Metal-Catalyzed Hydroboration Approaches
Miyaura Borylation of Alkyl Halides and Pseudohalides
The Miyaura borylation is a cross-coupling reaction that synthesizes boronate esters from halides or pseudohalides using a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This method is particularly valuable for synthesizing organoboronates that are not readily accessible through other means, like hydroboration or borylation of organometallics. organic-chemistry.org The synthesis of this compound pinacol (B44631) ester could be envisioned via the borylation of 3-bromohexane (B146008) or 3-iodohexane.
The reaction typically employs a palladium catalyst and a base. organic-chemistry.org The choice of base is critical to the reaction's success, with bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) often used to avoid competing side reactions. organic-chemistry.org The reaction conditions are generally mild and tolerate a wide array of functional groups. nih.govorganic-chemistry.org
Palladium catalysis is the cornerstone of the Miyaura borylation reaction. organic-chemistry.orgresearchgate.net The catalytic cycle is generally understood to involve the oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the alkylboronate ester and regenerate the Pd(0) catalyst. organic-chemistry.org The use of trialkylphosphine ligands is often effective for the borylation of primary alkyl halides, as these ligands facilitate the oxidative addition step. nih.gov
While initially developed for aryl and vinyl halides, the method has been extended to alkyl halides. organic-chemistry.orgorganic-chemistry.org Mild palladium-catalyzed processes have been developed for the borylation of primary alkyl bromides, iodides, and even tosylates, showing excellent functional group tolerance and selectivity. nih.govorganic-chemistry.org For example, primary bromides can be selectively borylated in the presence of secondary bromides. nih.gov
| Catalyst/Ligand | Substrate | Base | Key Feature |
| Pd(OAc)₂ / Trialkylphosphine | Primary Alkyl Bromides | K₃PO₄ | High tolerance for reactive functional groups. nih.gov |
| PdCl₂(dppf) | Aryl Halides | KOAc | Standard conditions for aryl borylation. organic-chemistry.org |
| Pd(OAc)₂ / SPhos | Aryl Chlorides | K₃PO₄·H₂O | Effective for challenging aryl chlorides. mdpi.com |
| Pd(OAc)₂ / Phosphatrioxa-adamantane | Aryl Bromides/Chlorides | Lipophilic carboxylate bases | Mild conditions (25–70 °C) and high yields. researchgate.net |
The scope of Miyaura borylation has expanded significantly to include a wide range of C(sp³)-halides. organic-chemistry.org While primary alkyl halides are now routinely coupled, the borylation of secondary and tertiary alkyl halides is more challenging. mit.edunih.gov β-hydride elimination is a common side reaction that can compete with the desired cross-coupling, particularly for secondary alkyl substrates. mdpi.com
Despite these challenges, significant progress has been made. Nickel-catalyzed systems, for instance, have proven effective for the Miyaura-type borylation of unactivated primary, secondary, and even tertiary alkyl halides. mit.edu A catalyst formed from NiBr₂·diglyme and a pybox ligand can achieve the borylation of a tertiary alkyl bromide at temperatures as low as -10 °C. mit.edu This method is highly regiospecific and avoids issues that can arise with traditional hydroboration approaches. mit.edu Similarly, copper-catalyzed systems have been developed for the borylation of primary and secondary alkyl halides at room temperature. organic-chemistry.orgoup.com Zinc-based catalysts have also been reported for the borylation of primary, secondary, and tertiary alkyl halides under mild conditions. nih.gov
However, limitations still exist. The cross-coupling of sterically hindered secondary alkylboronic acids can be difficult, and β-hydride elimination remains a concern. mdpi.com Furthermore, while methods for unactivated alkyl chlorides have been developed, they are generally more challenging substrates than the corresponding bromides and iodides. nih.gov The stereochemical outcome of reactions involving chiral alkylboronates is also a critical consideration, with the stereofidelity often dependent on the specific catalyst, ligand, and reaction conditions used.
Palladium-Catalyzed Miyaura Borylation
Transmetallation Strategies from Organometallic Reagents
Transmetallation, the transfer of an organic group from one metal to another, is a fundamental strategy for the synthesis of organoboron compounds. This section details the use of common organometallic reagents in the preparation of alkylboronic acids.
Organolithium and Grignard Reagent Mediated Borylation
One of the most conventional methods for synthesizing organoboronate esters involves the reaction of organolithium or Grignard reagents with boron electrophiles, such as trialkyl borates. rsc.orglibretexts.orgacs.org These reactions are driven by the high nucleophilicity of the carbanionic carbon in the organometallic reagent, which readily attacks the electrophilic boron atom. libretexts.org
The general approach involves the initial formation of the organometallic reagent from an alkyl halide. For instance, an alkyl lithium reagent is formed by reacting an alkyl halide with lithium metal, while a Grignard reagent is prepared by reacting an alkyl halide with magnesium metal. libretexts.orgmasterorganicchemistry.com The reactivity of the halide in these formations increases in the order of Cl < Br < I. libretexts.org
Once formed, the organolithium or Grignard reagent is reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form the corresponding boronic ester. thieme-connect.comorgsyn.org Subsequent hydrolysis of the boronic ester yields the desired alkylboronic acid. A notable example is the preparation of 3-pyridylboronic acid, where 3-bromopyridine (B30812) is treated with n-butyllithium followed by triisopropyl borate. orgsyn.org
However, a significant limitation of these methods is the low functional group compatibility of the highly basic and nucleophilic organolithium and Grignard reagents. rsc.orglibretexts.org These reagents will react with acidic protons present in functional groups like alcohols, amides, and carboxylic acids, limiting the complexity of substrates that can be used. libretexts.org
| Reagent Type | General Reaction | Key Features | Limitations |
| Organolithium | R-X + 2Li → R-Li; R-Li + B(OR')₃ → R-B(OR')₂ | Utilizes readily available alkyl halides. | Low functional group tolerance due to high basicity. |
| Grignard | R-X + Mg → R-MgX; R-MgX + B(OR')₃ → R-B(OR')₂ | Discovered by Victor Grignard. | Also exhibits low functional group compatibility. |
Silicon/Boron and Tin/Boron Transmetalation in Alkylboronic Acid Synthesis
To overcome the limitations of organolithium and Grignard reagents, alternative transmetallation strategies involving less reactive organometallic species have been developed.
Silicon/Boron Transmetallation: A transition-metal-free method for the borylation of organohalides using a silylborane reagent, such as PhMe₂Si–B(pin), has been reported. rsc.org This base-mediated borylation with silylborane (BBS) proceeds in the absence of a transition-metal catalyst and demonstrates good functional group compatibility and tolerance for sterically hindered substrates. rsc.org The reaction involves a formal nucleophilic boryl substitution on the halide electrophile. rsc.org
Tin/Boron Transmetalation: The transmetallation from organotin compounds to boron represents another pathway for the synthesis of boronic acid derivatives. researchgate.net This method is particularly useful for preparing borinic acids (R₂B(OH)). researchgate.net While detailed examples for simple alkylboronic acids are less common, the principle of transferring an organic group from tin to boron is an established strategy in organoboron chemistry. researchgate.netacs.org
Conjugate Addition Reactions Leading to Alkylboronates
Conjugate addition of boron-containing nucleophiles to α,β-unsaturated compounds is a powerful method for the synthesis of β-functionalized alkylboronates.
Copper-catalyzed conjugate addition of diborylmethane to α,β-unsaturated diesters allows for the incorporation of a CH₂Bpin moiety at the β-position. researchgate.net This reaction can be rendered enantioselective through the use of chiral N-heterocyclic carbene (NHC)–copper catalysts. researchgate.net The method is effective for diesters with both aryl and alkyl substituents at the β-position. researchgate.net
Furthermore, the transition-metal-free conjugate addition of boronic acids to electron-deficient alkenes has also been developed. rsc.org These reactions can be promoted by reagents like BF₃ or cyanuric fluoride, which increase the electrophilicity of the boron atom, facilitating the conjugate addition through a cyclic transition state. rsc.org
| Reaction Type | Key Features | Catalyst/Promoter | Substrates |
| Copper-Catalyzed Conjugate Addition | Enantioselective synthesis of β-alkylboronates. | Chiral NHC-Copper catalyst. | α,β-unsaturated diesters. researchgate.net |
| Transition-Metal-Free Conjugate Addition | Avoids transition metal catalysts. | BF₃, Cyanuric Fluoride. | α,β-unsaturated ketones. rsc.org |
Advanced and Emerging Synthetic Techniques for Alkylboronic Acids
Recent advancements in synthetic chemistry have led to the development of novel and more versatile methods for the preparation of alkylboronic acids, often from readily available starting materials like carboxylic acids.
Decarboxylative Borylation from Redox-Active Esters
Decarboxylative cross-coupling reactions have emerged as a powerful strategy for converting ubiquitous carboxylic acids into valuable boronic acids. nih.govhep.com.cn This approach utilizes redox-active esters (RAEs), such as N-hydroxyphthalimide (NHPI) esters, as surrogates for alkyl halides. nih.gov
Nickel-Catalyzed Decarboxylative Cross-Coupling
A significant breakthrough in this area is the nickel-catalyzed decarboxylative borylation of RAEs. nih.gov This method allows for the conversion of a wide range of primary, secondary, and tertiary alkyl carboxylic acids into their corresponding boronate esters using an inexpensive nickel catalyst and a common boron source, bis(pinacolato)diboron (B₂pin₂). nih.gov
The reaction exhibits broad scope and excellent functional group compatibility, tolerating functionalities such as alkyl and aryl halides, amides, alcohols, ketones, and olefins. nih.gov This method's practicality and scalability make it a highly attractive route for accessing complex boronic acids that were previously difficult to prepare. nih.govresearchgate.net The general mechanism is believed to involve the oxidative addition of a Ni(0) species to the redox-active ester, followed by decarboxylation to form an alkyl-nickel intermediate, which then undergoes transmetallation with the diboron reagent and reductive elimination to afford the alkylboronate ester. acs.orgnih.gov
| Catalyst System | Boron Source | Key Advantages | Starting Materials |
| NiCl₂·6H₂O / Ligand | B₂pin₂ | Inexpensive catalyst, broad scope, high functional group tolerance, scalable. nih.govresearchgate.net | Redox-active esters of carboxylic acids. nih.gov |
Mechanistic Considerations in Alkyl Decarboxylative Borylation
Decarboxylative borylation has emerged as a powerful method for the synthesis of alkylboronic esters from readily available carboxylic acids. This transformation typically proceeds through a radical-mediated pathway. The reaction is often initiated by the formation of a redox-active ester from the parent carboxylic acid. rhhz.netresearchgate.netorganic-chemistry.org
The core of the mechanism involves a single-electron transfer (SET) event, which can be induced photochemically or electrochemically, to the redox-active ester. rhhz.netpnas.org This SET process generates a radical anion, which then undergoes rapid decarboxylation to produce an alkyl radical. rhhz.netresearchgate.net This key alkyl radical intermediate is then trapped by a diboron reagent, such as bis(catecholato)diboron (B79384) (B₂cat₂) or bis(pinacolato)diboron (B₂pin₂), to form the desired alkylboronic ester. rhhz.netprinceton.edu
Several activation modes can be employed to facilitate the initial SET event, including:
Single-Electron Transfer (SET) Oxidation: Direct oxidation of the carboxylate. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT): In metal-catalyzed systems, photoexcitation of a metal-carboxylate complex can induce an intramolecular electron transfer from the carboxylate to the metal center, triggering decarboxylation. researchgate.netprinceton.edu
Single-Electron Transfer (SET) Reduction: Reduction of a redox-active derivative of the carboxylic acid. pnas.orgresearchgate.net
Control experiments, such as radical trapping with agents like TEMPO and the use of radical clock substrates, have provided strong evidence for the involvement of alkyl radical intermediates in these transformations. rhhz.net
A proposed mechanism for an electrochemically promoted decarboxylative borylation is outlined below:
The alkyl N-hydroxyphthalimide ester is reduced at the cathode to form a radical anion.
This radical anion undergoes decarboxylation to yield the corresponding alkyl radical.
The alkyl radical reacts with a diboron reagent.
The resulting intermediate undergoes further transformation to produce the final alkyl boronic ester product after workup with pinacol. rhhz.net
Transition Metal-Free Approaches to Alkyl Pinacol Boronates
While transition metal-catalyzed methods are prevalent, the development of transition metal-free approaches for the synthesis of alkyl pinacol boronates has gained significant traction. rsc.orgrsc.org These methods offer advantages such as avoiding toxic and expensive metal catalysts.
Lewis acids and bases play a crucial role in activating substrates and reagents for C–B bond formation. rsc.orgwikipedia.org In the context of organoboron chemistry, Lewis bases can coordinate to the boron center of boronic esters, forming a more reactive tetracoordinate 'ate' complex. chinesechemsoc.orgnih.gov This activation strategy is fundamental to several synthetic transformations.
For instance, the formation of a dative bond between a Lewis acid and a Lewis base can activate both species for subsequent reactions. rsc.org In some cases, "frustrated Lewis pairs" (FLPs), where steric hindrance prevents the formation of a stable adduct, can be employed for the activation of small molecules and C-H borylation reactions. rsc.orgoaepublish.com The interaction between the Lewis acid and base can range from the formation of a classical adduct to a single-electron transfer (SET) event, generating radical ions that can initiate further reactions. rsc.org
Visible-light photoredox catalysis has become a powerful tool for the synthesis of alkylboronates under mild conditions. rsc.orgchinesechemsoc.org This approach often utilizes a photocatalyst that, upon excitation with light, can engage in single-electron transfer processes with substrates to generate radical intermediates. nih.govnih.gov
In a typical photoredox cycle for alkylboronate synthesis from alkylboronic acids, a photocatalyst is first excited by visible light. rsc.org The excited photocatalyst can then oxidize an activated form of the alkylboronic acid, often an 'ate' complex formed with a base like K₃PO₄, to generate an alkyl radical. rsc.orgsemanticscholar.org This alkyl radical can then participate in various C-C bond-forming reactions. rsc.orgresearchgate.net The use of a Lewis base is often crucial as it can form a redox-active complex with the boronic acid or its ester, lowering its oxidation potential and making it amenable to oxidation by the excited photocatalyst. nih.govrsc.org
The scope of this methodology is broad, allowing for the use of various alkylboronic acids and radical acceptors to construct diverse molecular architectures. rsc.orgsemanticscholar.org
The 1,2-metallate rearrangement of boron 'ate' complexes is a fundamental and stereospecific process for the formation of C-C and C-heteroatom bonds. rsc.orgbristol.ac.ukresearchgate.net This reaction involves the formation of a tetracoordinate boronate complex (an 'ate' complex) by the addition of a nucleophile to a tri-coordinate boronic ester. chemrxiv.org If one of the substituents on the boron atom has a leaving group on the atom attached to boron, a 1,2-migration of another group on the boron occurs with the concurrent loss of the leaving group. chemrxiv.org
This rearrangement proceeds with a defined stereochemistry, requiring an anti-periplanar arrangement between the migrating group's bond to boron and the bond of the leaving group to boron. chemrxiv.orgbristol.ac.uk This stereospecificity makes it a highly valuable tool for asymmetric synthesis. bristol.ac.ukresearchgate.net
A novel application of this rearrangement involves triggering it with a radical addition. For example, the addition of an electron-deficient alkyl radical to a vinyl boronate can be followed by an electron transfer to initiate the 1,2-metallate rearrangement, leading to the formation of two new C-C bonds. acs.org
Photoredox Catalysis for Alkylboronate Synthesis
Derivatization of Boronate Esters to Free Boronic Acids
While boronic esters are often used as stable and easily handled surrogates, the corresponding free boronic acids are frequently the desired final products or are required for specific applications. researchgate.netnih.gov Therefore, the efficient deprotection of boronate esters is a critical step.
Pinacol boronate esters are widely used due to their stability. researchgate.net However, their deprotection to the free boronic acid can sometimes be challenging. nih.gov Simple hydrolysis is often reversible, which can lead to incomplete conversion and difficulties in isolating the pure boronic acid. researchgate.net
A common and effective two-step procedure for the deprotection of alkylpinacolyl boronate esters involves:
Transesterification: The pinacol boronate ester is first reacted with diethanolamine (B148213) (DEA) to form a more easily hydrolyzable sp³-hybridized boron-DEA adduct. nih.govacs.org
Hydrolysis: The resulting DEA boronate is then subjected to acidic hydrolysis to yield the free alkylboronic acid. nih.govacs.org
This method has been shown to be tolerant of various functional groups and generally provides the desired boronic acids in good yields. nih.govacs.org Other methods for deprotection include oxidative cleavage with sodium periodate (B1199274) and transborylation with boron trichloride. nih.gov
Development of Mild Deprotection Protocols
The synthesis of alkylboronic acids often necessitates the use of protecting groups for the boronic acid moiety to ensure stability and compatibility with various reaction conditions. The subsequent removal of these protecting groups under mild conditions is crucial to preserve the integrity of the target molecule, particularly for complex structures or those with sensitive functional groups. Pinacol esters are common protecting groups for boronic acids, but their cleavage can be challenging. nih.gov Research has focused on developing gentle deprotection protocols that avoid harsh acidic or oxidative conditions. acs.org
One of the most effective mild deprotection methods for alkylpinacolyl boronate esters involves a two-step transesterification/hydrolysis procedure using diethanolamine (DEA). nih.govacs.orgacs.orgnih.gov This process first converts the pinacolyl boronate ester into a more stable sp³-hybridized boron-DEA adduct, which is typically a crystalline solid that can be easily isolated by filtration. nih.govacs.org Subsequent hydrolysis of this intermediate under mild acidic conditions furnishes the desired alkylboronic acid in good to excellent yields. nih.govacs.orgresearchgate.net This method has been shown to be compatible with a variety of functional groups, including esters, amides, ketones, and nitriles. acs.org
A study on the deprotection of various alkylpinacolyl boronate esters using diethanolamine demonstrated the broad applicability of this method. The initial transesterification with DEA in ether at room temperature is typically rapid, followed by hydrolysis with dilute aqueous acid. acs.org The results for a selection of substrates are summarized in the table below.
Table 1: Deprotection of Alkylpinacolyl Boronate Esters via Diethanolamine Adducts acs.org
| Entry | Substrate (Pinacolyl Boronate Ester) | Product (Boronic Acid) | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid pinacol ester | Phenylboronic acid | 99 |
| 2 | 2-Phenylethylboronic acid pinacol ester | 2-Phenylethylboronic acid | 85 |
| 3 | 3-Phenylpropylboronic acid pinacol ester | 3-Phenylpropylboronic acid | 92 |
| 4 | 4-Phenylbutylboronic acid pinacol ester | 4-Phenylbutylboronic acid | 75 |
| 5 | Benzyl (B1604629) 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | 3-Boronopropanoic acid benzyl ester | 60 |
| 6 | N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanamide | N-Benzyl-3-boronopropanamide | 88 |
| 7 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | 3-Boronobutan-2-one | 70 |
Note: The yields are for the isolated boronic acid after the two-step procedure.
Another mild approach involves the use of N-methyliminodiacetic acid (MIDA) to form stable boronate esters. nih.govsigmaaldrich.com MIDA boronates are crystalline, bench-top stable solids that are compatible with a wide range of anhydrous reaction conditions, including chromatography. nih.govsigmaaldrich.com The deprotection of MIDA boronates is readily achieved under mild aqueous basic conditions, for instance, using 1 M NaOH or even sodium bicarbonate at room temperature, to liberate the free boronic acid. nih.govsigmaaldrich.com This strategy allows for the controlled and sequential use of boronic acid functionalities in multi-step syntheses.
Solid-phase deprotection methods have also been explored. One such technique employs a polystyrene-boronic acid resin to deprotect pinacolyl organoboronate esters via transesterification. acs.orgunimelb.edu.au The desired boronic acid is obtained in solution after filtration to remove the resin. unimelb.edu.au While effective, this method can be time-consuming and may require acidic conditions. nih.govacs.org
The "phase-switching" protocol, developed by Hall and co-workers, offers another mild and efficient method for boronic ester cleavage, particularly useful in carbohydrate chemistry. nih.govresearchgate.netresearchgate.net This technique utilizes the reversible complexation of boronic acids with diols, such as sorbitol, in an aqueous basic phase to extract them from an organic phase, effectively achieving deprotection and purification in one step. nih.govresearchgate.net The mildness of this protocol makes it tolerant of various sensitive functional groups like esters, silyl (B83357) ethers, and ketals. acs.orgnih.gov
Enantioselective Synthesis of Chiral Alkylboronic Acids (General for organoboron compounds)
The development of catalytic asymmetric methods for the synthesis of chiral alkylboronic acids has become a significant area of research, as these compounds are valuable building blocks in organic synthesis. rsc.org Transition metal catalysis has emerged as a powerful tool for constructing chiral carbon-boron bonds with high enantioselectivity. rsc.orgresearchgate.net
Rhodium-Catalyzed Synthesis: Rhodium complexes have been successfully employed in the enantioselective 1,4-addition of boronic acids to electron-deficient alkenes. rsc.org For example, rhodium catalysts paired with chiral diene ligands can facilitate the conjugate addition of arylboronic acids to α,β-unsaturated ketones, generating chiral products in high yields and enantioselectivities. rsc.orgacs.orgacs.org While much of the initial work focused on arylboronic acids, these methods lay the groundwork for the enantioselective synthesis of alkylboronic acids.
Nickel-Catalyzed Synthesis: Nickel catalysis offers a versatile platform for the enantioselective synthesis of chiral alkylboronic esters. nus.edu.sgnih.gov One notable strategy involves the nickel-hydride catalyzed coupling of non-activated alkyl iodides with alkenyl boronic acid pinacol esters (Bpins). nih.gov This method allows for the construction of a diverse range of chiral secondary alkylboronic esters under mild conditions with high functional group tolerance. nih.gov For instance, the coupling of trans-1-hexenylboronic acid pinacol ester with 3-phenylpropyl iodide, catalyzed by a chiral nickel complex, produces the corresponding chiral alkylboronate with high enantiomeric excess (e.e.). nih.gov
Another nickel-catalyzed approach is the hydroboration of vinylarenes using a chiral nickel complex, bis(pinacolato)diboron (B₂pin₂), and a hydride source like methanol. organic-chemistry.org This method provides access to chiral benzylic boronate esters with good yields and high enantioselectivity. organic-chemistry.org
Table 2: Nickel-Catalyzed Enantioselective Synthesis of Chiral Alkylboronates nih.gov
| Entry | Alkene (Alkenyl Bpin) | Alkyl Iodide | Product | Yield (%) | e.e. (%) |
|---|---|---|---|---|---|
| 1 | trans-1-Hexenylboronic acid pinacol ester | 3-Phenylpropyl iodide | (S)-4,4,5,5-Tetramethyl-2-(1-phenylnonan-4-yl)-1,3,2-dioxaborolane | 85 | 92 |
| 2 | trans-1-Butenylboronic acid pinacol ester | 3-Phenylpropyl iodide | (S)-4,4,5,5-Tetramethyl-2-(1-phenylheptan-4-yl)-1,3,2-dioxaborolane | 78 | 91 |
Note: Reactions are catalyzed by a chiral Nickel-hydride complex.
Copper-Catalyzed Synthesis: Copper-catalyzed asymmetric hydroboration of alkenes has gained significant attention due to the low cost of the catalyst and the mild reaction conditions. researchgate.net Chiral copper(I) complexes have been used for the enantioselective desymmetrization of meso-cyclobutenes to prepare chiral cyclobutylboronates with high diastereoselectivity and enantioselectivity. researchgate.net Furthermore, copper catalysis has been instrumental in the enantioselective synthesis of α-aminoboronic acid derivatives through the kinetic resolution of racemic α-chloroboronate esters. nih.govresearchgate.net These methods highlight the potential of copper catalysis for creating stereogenic centers adjacent to a boron atom.
Cobalt-Catalyzed Synthesis: Cobalt catalysts have emerged as an effective, earth-abundant alternative for enantioselective hydroboration reactions. rsc.orgresearchgate.net Chiral cobalt complexes can catalyze the highly regio- and enantioselective hydroboration of various alkenes, including α-alkyl and α-aryl acrylates, to produce β-borylated propionates. nih.gov These reactions proceed under mild conditions and provide valuable chiral synthons. nih.gov Cobalt catalysts have also been successfully applied to the asymmetric hydroboration of fluoroalkyl-substituted terminal alkenes, yielding chiral alkylboronates with fluoroalkylated tertiary stereogenic centers in high yields and enantioselectivities. acs.org
Table 3: Cobalt-Catalyzed Enantioselective Hydroboration of Alkenes acs.org | Entry | Alkene | Product (Chiral Alkylboronate) | Yield (%) | e.e. (%) | |---|---|---|---|---|---| | 1 | 3,3,3-Trifluoroprop-1-ene | (R)-4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropan-2-yl)-1,3,2-dioxaborolane | 85 | 92 | | 2 | 1-(Trifluoromethyl)styrene | (R)-4,4,5,5-Tetramethyl-2-(1-phenyl-2,2,2-trifluoroethyl)-1,3,2-dioxaborolane | 91 | 96 | | 3 | 1,1-Difluoro-2-phenylethene | (R)-2-(2,2-Difluoro-1-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 | 88 |
Note: Reactions are catalyzed by a chiral Cobalt complex with a bisphosphine ligand.
Reactivity and Transformational Chemistry of Hexan 3 Ylboronic Acid
Carbon-Carbon Bond Forming Reactions
Hexan-3-ylboronic acid serves as a key reagent in several powerful carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. Its utility is most prominently featured in palladium-catalyzed cross-coupling reactions and multicomponent reactions.
Suzuki-Miyaura Cross-Coupling Reactions of Alkyl Boronic Acids
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. numberanalytics.comfishersci.es While traditionally applied to aryl and vinyl boronic acids, recent advancements have expanded its scope to include alkyl boronic acids like this compound. researchgate.net This reaction is valued for its mild conditions and the low toxicity of its boron-containing reagents. fishersci.es
The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps:
Oxidative Addition: The cycle initiates with the oxidative addition of a palladium(0) catalyst to the organic halide (R²-X), forming a palladium(II) intermediate. libretexts.orgyonedalabs.com This step is often rate-determining.
Transmetalation: The organic group from the boronic acid (in this case, the hexan-3-yl group) is transferred to the palladium(II) complex. libretexts.orgrsc.org This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. scirp.orgrsc.org The exact mechanism of transmetalation, whether it proceeds via a "boronate pathway" or an "oxo-palladium pathway," has been a subject of detailed study. rsc.org
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R¹-R²) from the palladium(II) complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com
This cycle efficiently generates a new carbon-carbon single bond.
The use of alkyl boronic acids, particularly secondary alkyl boronic acids like this compound, in Suzuki-Miyaura coupling presents unique challenges compared to their aryl and vinyl counterparts. These challenges include:
Slower Transmetalation: Alkyl groups are generally less nucleophilic than aryl or vinyl groups, leading to a slower transmetalation step. researchgate.net
β-Hydride Elimination: A significant competing side reaction is β-hydride elimination from the alkyl group on the palladium intermediate, which leads to the formation of alkenes and undesired byproducts. researchgate.net
Protodeboronation: Alkyl boronic acids can be susceptible to protodeboronation, where the carbon-boron bond is cleaved by a proton source, reducing the amount of boronic acid available for the coupling reaction. researchgate.netrsc.org
To overcome these challenges, several strategies have been developed:
Use of Stronger Bases: Employing stronger bases can facilitate the formation of the more reactive tetravalent boronate species, thereby accelerating the transmetalation step. organic-chemistry.org
Specialized Ligands: The development of bulky and electron-rich phosphine (B1218219) ligands has been crucial in promoting the desired reductive elimination over β-hydride elimination. numberanalytics.commdpi.com
Alternative Catalysts: Nickel-based catalysts have shown promise for coupling unactivated alkyl halides, which can be challenging substrates for palladium catalysts. numberanalytics.com
Slow-Release Strategies: The use of reagents like MIDA boronates allows for the slow, controlled release of the reactive boronic acid into the reaction mixture, minimizing side reactions such as protodeboronation. rsc.org
The choice of catalyst and ligand is paramount for the success of Suzuki-Miyaura couplings involving alkyl boronic acids. The ligand plays a critical role in modulating the electronic and steric environment of the palladium center, which in turn influences the rates of the individual steps in the catalytic cycle.
Bulky and Electron-Rich Ligands: Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and Buchwald's dialkylbiaryl phosphines have proven highly effective. libretexts.orgmdpi.comacs.org Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. libretexts.org
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of effective ligands that can enhance catalyst stability and activity. numberanalytics.com
Diamine Ligands for Nickel Catalysis: In nickel-catalyzed couplings of unactivated secondary alkyl halides, diamine ligands like trans-N,N'-dimethyl-1,2-cyclohexanediamine have been shown to be particularly effective. organic-chemistry.org
The rational design of ligands continues to be a major focus of research to expand the scope and efficiency of alkyl Suzuki-Miyaura couplings.
Modern catalyst systems have significantly broadened the substrate scope for alkyl Suzuki-Miyaura couplings. A wide range of functional groups are now tolerated, making this reaction a versatile tool in the synthesis of complex molecules.
Electrophiles: The reaction is compatible with a variety of organic halides (I, Br, Cl) and triflates. yonedalabs.comnumberanalytics.com While iodides and bromides are more reactive, advancements in catalyst systems have enabled the efficient coupling of less reactive chlorides. libretexts.org
Nucleophiles: A broad array of primary and secondary alkyl boronic acids and their derivatives can be used. researchgate.net
Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate a wide range of functional groups, including esters, amides, ketones, and ethers. organic-chemistry.orgnumberanalytics.com However, acidic protons, such as those in alcohols and unprotected amines, can interfere with the reaction and may require protection. numberanalytics.comnih.gov The presence of certain functional groups like nitro and cyano groups may also interfere with the reaction. numberanalytics.com
The table below summarizes the compatibility of various functional groups in Suzuki-Miyaura couplings.
| Functional Group | Compatibility |
| Aldehyde | Generally tolerated numberanalytics.com |
| Ketone | Generally tolerated numberanalytics.com |
| Ester | Tolerated organic-chemistry.org |
| Amide | Tolerated |
| Ether | Tolerated organic-chemistry.org |
| Carbamate | Tolerated organic-chemistry.org |
| Nitro | May interfere with the reaction numberanalytics.com |
| Cyano | May interfere with the reaction numberanalytics.com |
| Hydroxyl | Can be problematic if not protected numberanalytics.com |
| Amino | Can be problematic if not protected numberanalytics.com |
Influence of Catalyst Design and Ligand Effects on Alkyl Coupling Efficiency
Petasis Reaction: Mechanistic Insights into Boronate Alkyl Migration
The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org While traditionally employing aryl and alkenyl boronic acids, recent developments have aimed to incorporate alkyl boronic acids. chemrxiv.org
The mechanism of the Petasis reaction is believed to proceed through the formation of an iminium ion from the reaction of the amine and the aldehyde. The boronic acid then reacts with the hydroxyl group of the intermediate adduct, forming a boronate complex. The key step is the intramolecular migration of the alkyl group from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.org This transfer is generally irreversible, which is a significant advantage over the classical Mannich reaction. organic-chemistry.org
However, the migration of an unactivated alkyl group in a traditional 2e⁻ mechanism is challenging. chemrxiv.orgnih.gov Recent studies have explored a radical-based pathway to achieve the Petasis reaction with alkyl boronates. This involves the formation of an electron donor-acceptor (EDA) complex and subsequent radical-radical coupling. chemrxiv.org This innovative approach has the potential to significantly expand the scope of the Petasis reaction to include a wider range of C(sp³)-rich amines.
Conjugate Addition Reactions Involving Alkyl Boronic Acids
Alkylboronic acids, including this compound, can act as nucleophiles in conjugate addition reactions to electron-deficient alkenes. scispace.com These reactions are frequently catalyzed by transition metals like palladium or rhodium. scispace.comnih.gov For instance, the addition of boronic acids to α,β-unsaturated carbonyl compounds is a well-established method for carbon-carbon bond formation. nih.gov While arylboronic acids have been extensively studied in this context, alkylboronic acids also participate, albeit sometimes with lower reactivity. scispace.com The reaction conditions, including the choice of metal catalyst and ligands, are crucial for achieving high yields and stereoselectivity. nih.gov
The scope of these reactions is broad, encompassing various α,β-unsaturated systems such as enones, acrylic acids, and their derivatives. scispace.comnih.gov The use of water as a co-solvent can sometimes be beneficial, particularly in asymmetric variations of the reaction. scispace.com
Reductive Couplings with N-Tosylhydrazones
A significant application of alkylboronic acids is their metal-free reductive coupling with N-tosylhydrazones. acs.orgorganic-chemistry.org This reaction provides a direct route to couple a carbonyl-derived carbon with the alkyl group of the boronic acid. organic-chemistry.orguniovi.es The process is typically promoted by a base, such as potassium carbonate, and proceeds under thermal conditions. organic-chemistry.orguniovi.es
The reaction is highly versatile, tolerating a wide array of functional groups on both the N-tosylhydrazone and the boronic acid, including esters, nitriles, and even unprotected amines. organic-chemistry.orguniovi.es This functional group tolerance obviates the need for protecting groups in many cases. uniovi.es The reaction can also be performed as a one-pot procedure starting directly from the corresponding carbonyl compound. organic-chemistry.orguniovi.es
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| Alkyl Boronic Acid | N-Tosylhydrazone | Alkylated Product | Metal-free, broad functional group tolerance. organic-chemistry.orguniovi.es |
| Alkenyl Boronic Acid | Cyclic N-Tosylhydrazone | Alkenylated Cyclic Compound | Stereoselective, forms equatorial substituted products. uniovi.es |
| Alkyl Boronic Acid | α,β-Unsaturated N-Tosylhydrazone | Allylic Boronic Acid | Photochemically promoted. researchgate.net |
The reductive coupling of N-tosylhydrazones with boronic acids can exhibit high stereoselectivity, particularly in the alkenylation of substituted cyclic ketones. uniovi.es For example, the reaction of N-tosylhydrazones derived from substituted cyclohexanones with alkenylboronic acids yields products with both substituents in the equatorial position with high diastereoselectivity. uniovi.esthieme-connect.com This stereocontrol is significant as it allows for the modification of chiral ketones without epimerization of existing stereocenters. uniovi.esthieme-connect.com These stereoselective transformations are noteworthy as they occur in the absence of a metal catalyst. uniovi.esuniovi.es
The mechanism of the metal-free reductive coupling is believed to involve the initial base-promoted thermal decomposition of the N-tosylhydrazone to form a diazo compound. uniovi.esuniovi.es This diazo species then reacts with the boronic acid to form a zwitterionic boronate intermediate. uniovi.esuniovi.es A subsequent 1,2-migration of the alkyl group from the boron to the carbon atom, with concurrent expulsion of nitrogen gas, generates a new boronic acid intermediate. uniovi.esuniovi.es Finally, protodeboronation of this intermediate under the reaction conditions affords the final cross-coupled product. uniovi.esuniovi.es Computational studies have supported this proposed mechanism and have been used to rationalize the observed stereoselectivity. uniovi.esuniovi.es
Stereoselective Alkylation and Alkenylation
Nucleophilic Boryl Addition Reactions
While boronic acids typically act as electrophiles, the boryl group can also exhibit nucleophilic character under certain conditions, leading to what are known as nucleophilic borylation reactions. researchgate.netrsc.org This "umpolung" or reversal of polarity allows for the formation of bonds between boron and electrophilic centers. jiaolei.group The generation of nucleophilic boryl species can be achieved through various methods, including the reaction of diboron (B99234) compounds with strong bases or the formation of boryl anions. rsc.orgjiaolei.group These nucleophilic boryl reagents can then react with a range of electrophiles, including organic halides, aldehydes, and ketones. rsc.orgrsc.org
The reactivity of these boryl nucleophiles is influenced by the substituents on the boron atom and the nature of the electrophile. rsc.org This area of research has expanded the synthetic utility of organoboron compounds, providing new pathways for the construction of complex molecules. researchgate.net
Carbon-Heteroatom Bond Forming Reactions
In addition to forming carbon-carbon bonds, the carbon-boron bond of this compound can be readily transformed into carbon-heteroatom bonds, most notably carbon-oxygen bonds.
Oxidation Reactions of Alkyl Boronic Acids to Alcohols and Other Oxygenates
The oxidation of alkylboronic acids to the corresponding alcohols is a fundamental and widely used transformation in organic synthesis. rsc.org This reaction provides a reliable method to introduce a hydroxyl group with retention of configuration at the carbon center. rsc.org
A variety of oxidizing agents can be employed for this purpose. The most common method involves the use of basic hydrogen peroxide. rsc.org The mechanism proceeds through the formation of a boronate intermediate, followed by migration of the alkyl group from boron to oxygen and subsequent hydrolysis to yield the alcohol. rsc.org
Other reagents, such as sodium perborate, are also effective and can be advantageous in specific cases, for instance, when the boronic ester is situated near an electron-withdrawing group. rsc.org More recently, greener and catalyst-free methods have been developed, utilizing molecular oxygen or air as the oxidant, often under photochemical or microwave-assisted conditions. rsc.orgchemistryviews.org For example, a protocol using UV-A light in the presence of a base like N,N'-diisopropylethylamine (DIPEA) allows for the aerobic oxidation of various alkyl and aryl boronic acids to their corresponding alcohols and phenols in good yields. chemistryviews.org Another environmentally friendly approach uses dimethyl carbonate as a solvent with hydrogen peroxide as the oxidant at room temperature. researchgate.net
The oxidative instability of some boronic acids can be a challenge, but strategies to enhance their stability, such as the formation of boralactones, have been developed. pnas.org
| Oxidation Method | Oxidant | Conditions | Key Features |
| Standard Oxidation | Hydrogen Peroxide/Base | Aqueous, basic | Widely used, stereospecific. rsc.org |
| Perborate Oxidation | Sodium Perborate | Effective for specific substrates. rsc.org | |
| Photochemical Oxidation | Air (O₂) | UV-A light, base (DIPEA) | Catalyst-free, mild conditions. chemistryviews.org |
| Microwave-Assisted Oxidation | Air (O₂) | Microwave, KOH, DMSO | Rapid, transition-metal-free. rsc.org |
| Green Oxidation | Hydrogen Peroxide | Dimethyl Carbonate (solvent) | Room temperature, catalyst-free. researchgate.net |
Chan-Lam Coupling and Related Cross-Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a powerful copper-promoted or -catalyzed oxidative reaction that forms carbon-heteroatom bonds. acs.orgwikipedia.org This transformation typically couples boronic acids with N-H or O-H containing compounds to generate amines, amides, and ethers. wikipedia.orgorganic-chemistry.org The reaction is renowned for its mild conditions, often proceeding at room temperature and open to the air, which presents an advantage over some palladium-catalyzed methods. acs.orgwikipedia.org
While initially developed for aryl and alkenyl boronic acids, the scope of the Chan-Lam reaction has been extended to include alkylboronic acids. acs.org The engagement of alkylboron reagents, particularly secondary systems like this compound, can be challenging and has been an area of significant methodological development. chemrxiv.orgnih.gov Recent studies suggest that for alkylboronic esters, the mechanism may involve a single-electron process leading to the formation of alkyl radicals, which are then intercepted by copper complexes to forge the new bond. acs.orgacs.org This radical-mediated pathway represents a departure from the traditional two-electron transmetalation-reductive elimination cycle proposed for arylboronic acids. wikipedia.orgacs.org
The ability to form carbon-oxygen bonds using aliphatic alcohols was a significant advancement in Chan-Lam chemistry. acs.org This transformation provides a direct route to ethers from readily available alcohol and boronic acid partners. The coupling is generally achieved under copper catalysis, often using a copper(II) salt like copper(II) acetate (B1210297). The reaction mechanism is believed to proceed through the formation of a copper(III)-alkoxide intermediate which then undergoes reductive elimination to furnish the ether product and a Cu(I) species. wikipedia.org This methodology is applicable to both primary and secondary aliphatic alcohols, making it a relevant pathway for substrates like this compound to react with a tethered alcohol to form cyclic ethers, or with external alcohols in an intermolecular fashion.
The utility of the Chan-Lam reaction is defined by its substrate scope. For alkylboronic acids and their esters, significant progress has been made in developing catalysts that effectively couple these partners with various nucleophiles, particularly amides and amines. nih.gov
Research has demonstrated that copper catalysts can effectively couple a wide array of functionalized primary and secondary alkyl boronic esters with primary amides to form secondary amides, a transformation that avoids common issues like over-alkylation. nih.gov For secondary systems, substrates like cyclopentyl- and cyclohexylboronic acids have been successfully coupled, though sometimes in modest yields, indicating the feasibility for compounds like this compound. nih.gov
The following table illustrates the scope of a copper-catalyzed amidation reaction with various primary and secondary alkyl boronic esters.
| Alkyl Boronic Ester Substrate | Amide Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexylboronic acid pinacol (B44631) ester | 4-Fluorobenzamide | N-Cyclohexyl-4-fluorobenzamide | 41 | nih.gov |
| Cyclopentylboronic acid pinacol ester | 4-Fluorobenzamide | N-Cyclopentyl-4-fluorobenzamide | 50 | nih.gov |
| n-Butylboronic acid pinacol ester | Benzamide | N-Butylbenzamide | 70 | nih.gov |
| n-Hexylboronic acid pinacol ester | 4-Methoxybenzamide | N-Hexyl-4-methoxybenzamide | 74 | nih.gov |
| (3-Phenylpropyl)boronic acid pinacol ester | Benzamide | N-(3-Phenylpropyl)benzamide | 71 | nih.gov |
Further studies have expanded the scope to the coupling of secondary benzylic boronic esters with anilines. acs.org These reactions represent rare examples of transition-metal-mediated transformations involving secondary alkylboron reagents. acs.org
| Secondary Boronic Ester Substrate | Aniline Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Phenylethylboronic acid pinacol ester | p-Anisidine | 4-Methoxy-N-(1-phenylethyl)aniline | 85 | acs.org |
| 1-(4-Chlorophenyl)ethylboronic acid pinacol ester | p-Anisidine | N-(1-(4-Chlorophenyl)ethyl)-4-methoxyaniline | 82 | acs.org |
| 1-(Naphthalen-2-yl)ethylboronic acid pinacol ester | p-Anisidine | 4-Methoxy-N-(1-(naphthalen-2-yl)ethyl)aniline | 80 | acs.org |
| 1-(Thiophen-3-yl)ethylboronic acid pinacol ester | p-Anisidine | 4-Methoxy-N-(1-(thiophen-3-yl)ethyl)aniline | 65 | acs.org |
Intramolecular Coupling of Aliphatic Alcohols with Boronic Acids
Homologation Reactions
Homologation of boronic esters is a powerful strategy for the stereoselective synthesis of more complex molecules. The Matteson homologation is a cornerstone of this chemistry, allowing for a one-carbon extension of the alkyl chain attached to boron. rsc.orguni-saarland.de The reaction typically involves treating a chiral boronic ester with a lithiated halomethane, such as dichloromethyllithium, to generate an α-haloboronic ester with a high degree of diastereoselectivity. uni-saarland.demdpi.com This intermediate then undergoes a stereospecific rearrangement upon reaction with a nucleophile (e.g., a Grignard reagent), where the alkyl group from the nucleophile displaces the halide with inversion of configuration at the carbon center. uni-saarland.de
The generally accepted mechanism involves the initial formation of a boronate complex, which facilitates a 1,2-migration of the boronic ester's organic group to the adjacent carbon, displacing a halide. mdpi.com While much work has focused on arylboronic esters, the protocol was originally developed for and is highly effective with alkyl boronic esters. uni-saarland.de
The table below summarizes results from the Matteson homologation of a phenylboronic ester, illustrating the influence of reaction conditions on yield and stereoselectivity. Such a process would be applicable to the pinacol ester of this compound.
| Entry | Nucleophile | Conditions | Yield of Homologated Ester (%) | Enantiomeric Excess (ee %) of Resulting Alcohol | Reference |
|---|---|---|---|---|---|
| 1 | MeMgBr | Isolate α-chloro ester first, then add MeMgBr | 35 | 30 | uni-saarland.de |
| 2 | MeMgBr | One-pot, cool to -78 °C before adding MeMgBr | 72 | 43 | uni-saarland.de |
| 3 | MeMgBr | One-pot with ZnCl₂ additive | 74 | 95.3 | uni-saarland.de |
| 4 | EtMgBr | One-pot with ZnCl₂ additive | 72 | 96.1 | uni-saarland.de |
Electrophilic Allyl Shifts
Allylboronic esters are valuable reagents, but their direct reaction with many electrophiles is limited due to their low nucleophilicity. core.ac.ukacs.org A powerful strategy to overcome this involves the formation of anionic "ate" complexes. By adding an organolithium reagent to an allylboronic ester, a highly nucleophilic allylboronate complex is formed. core.ac.ukacs.org This "activated" species can then react with a wide array of electrophiles in a highly regio- and stereoselective S_E2′ fashion (an electrophilic substitution with allylic rearrangement). acs.org This process transforms the versatile but often unreactive allylboron group into a potent nucleophile. core.ac.uk
This strategy provides access to complex molecules with stereodefined tertiary and quaternary centers. acs.org The reaction of these activated boronate complexes is not limited to allylboron species but is a general principle for enhancing the nucleophilicity of organoboron compounds.
The scope of this transformation is broad, enabling the introduction of carbon, nitrogen, and halogen-containing functionalities.
| Allylboronic Ester | Electrophile | Product Moiety Introduced | Yield (%) | Regioselectivity (γ:α) | Reference |
|---|---|---|---|---|---|
| (E)-Crotylboronic acid pinacol ester | Tropylium tetrafluoroborate | Cycloheptatrienyl | 85 | >95:5 | acs.org |
| (E)-Crotylboronic acid pinacol ester | Benzodithiolylium tetrafluoroborate | Benzodithiolyl | 81 | >95:5 | acs.org |
| (E)-Crotylboronic acid pinacol ester | Eschenmoser's salt | Dimethylaminomethyl | 75 | >95:5 | acs.org |
| (E)-Crotylboronic acid pinacol ester | Togni's reagent II | Trifluoromethyl (CF₃) | 59 | >95:5 | core.ac.uk |
| (E)-Crotylboronic acid pinacol ester | Selectfluor | Fluorine (F) | 70 | >95:5 | core.ac.uk |
Protonolysis and Deuterolysis of the Carbon-Boron Bond
Protonolysis of the carbon-boron bond, often termed protodeboronation, is a reaction where a proton source cleaves the C-B bond, replacing it with a C-H bond. wikipedia.orgwikipedia.org This process is frequently observed as an undesired side reaction in metal-catalyzed cross-couplings, such as the Suzuki reaction, as it consumes the organoboron reagent. wikipedia.org The propensity for protodeboronation depends on the organic substituent, the reaction conditions (e.g., pH, temperature), and the specific proton source. wikipedia.org
The classical protonolysis of trialkylboranes to yield the corresponding alkanes often requires harsh conditions, such as treatment with a carboxylic acid at temperatures exceeding 150 °C, to cleave all three C-B bonds. scispace.com However, the cleavage of the first C-B bond from a boronic acid can occur under milder conditions. scispace.com Mechanistic studies have identified several pathways for this transformation, including general acid-catalyzed and specific base-catalyzed mechanisms. wikipedia.org For certain heteroaromatic boronic acids, a rapid unimolecular fragmentation of a zwitterionic intermediate is responsible for protodeboronation under neutral pH. wikipedia.org
For a simple secondary alkylboronic acid like this compound, protodeboronation represents a potential decomposition pathway, especially in protic solvents or under acidic or basic aqueous conditions, leading to the formation of hexane (B92381). If a deuterated solvent or reagent (e.g., D₂O, Acetic acid-d₄) is used as the proton source, the reaction becomes a deuterolysis, resulting in the stereospecific installation of a deuterium (B1214612) atom where the boron was attached. This makes controlled deuterolysis a useful tool for isotopic labeling. acs.org
Advanced Analytical and Spectroscopic Characterization of Hexan 3 Ylboronic Acid
Mass Spectrometry (MS) for Molecular and Isotopic Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
Observation of Boron's Isotopic Pattern
A distinctive feature in the mass spectrometric analysis of any boron-containing compound is the presence of a characteristic isotopic signature. wiley-vch.de Boron naturally exists as two stable isotopes: ¹⁰B (approximately 20% abundance) and ¹¹B (approximately 80% abundance). wiley-vch.de This 1:4 isotopic distribution results in a pair of peaks for any boron-containing ion, separated by approximately 1 Da. acs.org This pattern is a crucial diagnostic tool for confirming the presence of a boron atom within a molecule. acs.orgnih.gov For the molecular ion of Hexan-3-ylboronic acid (C₆H₁₅BO₂), this pattern would be clearly visible, confirming its elemental composition.
Table 1: Predicted Mass Spectrometry Data for the Protonated Molecular Ion [M+H]⁺ of this compound
| Ion Formula | Isotope Composition | Calculated Mass (Da) | Relative Abundance (%) |
| [C₆H₁₅¹⁰BO₂+H]⁺ | Containing ¹⁰B | 130.1241 | ~25 |
| [C₆H₁₅¹¹BO₂+H]⁺ | Containing ¹¹B | 131.1212 | 100 |
Note: Relative abundance is calculated based on the natural isotopic abundance of Boron (¹⁰B: 20%, ¹¹B: 80%) and Carbon (¹²C: 98.9%, ¹³C: 1.1%). The peak corresponding to the more abundant ¹¹B isotope is set to 100%.
Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS/MS)
Modern analysis of boronic acids frequently employs the coupling of liquid chromatography with mass spectrometry, particularly UHPLC-ESI-MS/MS. rsc.orgresearchgate.net This method is highly effective for the separation and sensitive detection of boronic acids from complex mixtures without requiring prior chemical derivatization. rsc.org
Research on a wide range of boronic acids has demonstrated that chromatographic separation can be successfully achieved on a C18 reversed-phase column (such as an Acquity BEH C18) using a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297). rsc.orgresearchgate.net ESI is a soft ionization technique that allows the intact molecule to be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net The high sensitivity of this technique allows for detection at very low concentrations, with limits of detection (LOD) often in the range of 0.1 µg for many boronic acids. rsc.orgresearchgate.net The subsequent MS/MS analysis involves selecting the parent ion and fragmenting it to produce a characteristic fragmentation pattern, which is used for unambiguous structural confirmation and quantification. acs.org
Addressing Low Volatility and Thermal Reactions in MS
A significant challenge in the analysis of boronic acids using mass spectrometry techniques that require volatilization, such as gas chromatography-MS (GC-MS), is their low volatility and propensity to undergo thermally induced dehydration. wiley-vch.deacs.org This dehydration reaction often leads to the formation of a cyclic trimer anhydride (B1165640) known as a boroxine (B1236090). acs.org The formation of boroxines can complicate the mass spectrum, making it difficult to identify the true molecular ion of the original compound. researchgate.net
Historically, this issue was circumvented by chemical derivatization, often by reacting the boronic acid with a diol to form a more volatile and thermally stable boronate ester. wiley-vch.deacs.org However, the advent of soft ionization techniques like ESI has largely eliminated the need for such derivatization. nih.gov ESI analysis is performed on a solution, bypassing the need for thermal vaporization and thus minimizing the risk of boroxine formation, which allows for the direct and reliable analysis of underivatized boronic acids like this compound. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each set of chemically non-equivalent protons in the molecule. The presence of a chiral center at the carbon atom bonded to boron (C3) renders the protons on the adjacent methylene (B1212753) groups (C2 and C4) diastereotopic, meaning they are chemically non-equivalent and would ideally appear as complex multiplets. The chemical shifts are influenced by the proximity to the electropositive boron atom and the hydroxyl groups.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Position (Protons) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| C1 (CH₃) | ~0.90 | Triplet (t) | 3H |
| C2 (CH₂) | ~1.45 | Multiplet (m) | 2H |
| C3 (CH) | ~2.60 | Multiplet (m) | 1H |
| C4 (CH₂) | ~1.35 | Multiplet (m) | 2H |
| C5 (CH₂) | ~1.30 | Multiplet (m) | 2H |
| C6 (CH₃) | ~0.88 | Triplet (t) | 3H |
| B(OH)₂ | ~4.5-6.0 | Broad Singlet (br s) | 2H |
Note: These are predicted values based on standard chemical shift ranges for alkyl groups and data from analogous alkylboronic acids. The broad signal for the -OH protons is due to chemical exchange and can vary in position and intensity.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the chirality at the C3 position, all six carbon atoms in the hexane (B92381) chain of this compound are chemically non-equivalent. Therefore, six distinct signals are expected in the ¹³C NMR spectrum. The carbon atom directly attached to the boron, known as the ipso-carbon, typically exhibits a broad signal due to quadrupolar relaxation effects from the adjacent boron nucleus and its chemical shift is a key identifier. nih.gov
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | ~14.1 |
| C2 | ~25.0 |
| C3 | ~35.0 (broad) |
| C4 | ~31.5 |
| C5 | ~22.6 |
| C6 | ~13.9 |
Note: Predicted values are based on typical shifts for alkanes and the known effects of a boronic acid functional group. The C3 signal is expected to be broad due to coupling with the boron nucleus.
Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) for Boron Environment Analysis
Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a primary and indispensable tool for characterizing organoboron compounds like this compound. Due to the ¹¹B nucleus having a nuclear spin of 3/2 and a high natural abundance (80.1%), it provides distinct signals that are highly sensitive to the coordination number and electronic environment of the boron atom.
For this compound, the boron atom is in a trigonal planar (sp² hybridized) state, covalently bonded to one carbon and two oxygen atoms. This environment typically results in a single, broad resonance in the ¹¹B NMR spectrum. The expected chemical shift for alkylboronic acids falls within a characteristic range. sdsu.edu In solution, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. sdsu.edunih.gov This dehydration process, where three molecules of the boronic acid condense to form a six-membered B₃O₃ ring, results in a distinct downfield shift in the ¹¹B NMR spectrum. nih.govresearchgate.net The observation of a signal around 33 ppm could indicate the presence of the corresponding tri(hexan-3-yl)boroxine. sdsu.edu The precise chemical shift and the equilibrium between the monomeric acid and the boroxine can be influenced by factors such as solvent, concentration, and the presence of water.
Table 1: Expected ¹¹B NMR Chemical Shifts for this compound and its Boroxine
| Compound/Species | Hybridization | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| This compound | sp² | 26 - 31 | |
| Tri(hexan-3-yl)boroxine | sp² | ~33 | sdsu.edu |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring its reactions. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are routinely employed for these purposes. waters.comrsc.org
Reversed-phase HPLC and UPLC are powerful techniques for the separation and quantification of boronic acids. waters.comsielc.com The separation is typically achieved on a C18 stationary phase. rsc.orgrsc.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. rsc.orgsielc.com The pH of the mobile phase is a critical parameter, as it affects the ionization state of the boronic acid group (pKa values are often around 8-10) and thus its retention characteristics. waters.com
UPLC methods, utilizing smaller particle size columns (e.g., <2 µm), offer significant advantages, including faster analysis times (often under one minute) and improved resolution, which is beneficial for high-throughput screening and reaction monitoring. rsc.orgrsc.org Mass spectrometry (MS) is a common detector coupled with HPLC/UPLC, as it provides mass information that aids in peak identification and can help to distinguish the boronic acid from related impurities or its boroxine. rsc.org Optimized UPLC-MS conditions can minimize the in-source formation of boroxines, which can otherwise complicate data interpretation. rsc.orgrsc.org
Table 2: Typical HPLC/UPLC Conditions for Boronic Acid Analysis
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-phase (e.g., Acquity BEH C18) | Separation based on hydrophobicity. | rsc.orgrsc.org |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM ammonium acetate or phosphate (B84403) buffer) | Controls pH and retention. | rsc.orgsigmaaldrich.com |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds. | rsc.orgsielc.com |
| Detection | UV (214-254 nm), MS | Universal detection (UV) and specific identification (MS). | rsc.orgsigmaaldrich.com |
| Flow Rate | 0.4 - 1.0 mL/min | Optimized for separation efficiency and run time. | sigmaaldrich.comresearchgate.net |
| Column Temp. | 25 - 40 °C | Affects retention and peak shape. | rsc.orgsigmaaldrich.com |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for the qualitative analysis of this compound, particularly for monitoring the progress of chemical reactions. lookchem.comunifi.it As many alkylboronic acids are not UV-active, visualization requires the use of specific staining agents. libretexts.org
Two effective colorimetric methods for detecting boronic acids on TLC plates are:
Curcumin (B1669340) Stain : Dipping the developed TLC plate into a solution of curcumin results in the formation of a red-colored boron-curcumin complex where the boronic acid is present. rsc.orgrsc.org This provides a clear visual indication of the spot's location. researchgate.net
Alizarin (B75676) Stain : A method using alizarin involves dipping the TLC plate in an alizarin solution. researchgate.net In the presence of a boronic acid, the alizarin forms a complex that emits a bright yellow-orange fluorescence when viewed under a UV lamp at 366 nm. researchgate.netresearchgate.net This technique is highly sensitive and selective for boronic acids. researchgate.net
Table 3: Comparison of TLC Stains for Boronic Acid Detection
| Staining Agent | Procedure | Observation | Reference |
|---|---|---|---|
| Curcumin | Dip plate in curcumin solution, then dry. | Red to orange spots appear against a yellow background. | rsc.orgrsc.org |
| Alizarin | Dip plate in alizarin solution, let dry. | Bright yellow-orange fluorescent spots under 366 nm UV light. | researchgate.net |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.orgruppweb.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govcdnsciencepub.com While a specific crystal structure for this compound is not publicly available, analysis of related boronic acids allows for an accurate prediction of its likely solid-state architecture. researchgate.net
In the solid state, boronic acids commonly self-assemble through intermolecular hydrogen bonds. researchgate.netnih.gov The most prevalent structural motif is the formation of a centrosymmetric dimer, where two boronic acid molecules are linked by a pair of O—H···O hydrogen bonds between their hydroxyl groups. nih.govcdnsciencepub.com This interaction creates a characteristic eight-membered ring. These dimeric units can then further connect to adjacent dimers through additional hydrogen bonds, forming extended one-dimensional chains or two-dimensional sheets. cdnsciencepub.comresearchgate.net
An alternative solid-state structure arises from the dehydration of the boronic acid to form its cyclic trimeric anhydride, the boroxine. nih.gov This process involves the elimination of three water molecules from three boronic acid molecules and is facilitated by heat or desiccating conditions. nih.govresearchgate.net X-ray diffraction studies on boroxines confirm the formation of a planar, six-membered B₃O₃ ring. researchgate.net Therefore, the solid-state structure of a sample of this compound could be the hydrogen-bonded dimer network, the boroxine, or a mixture of both, depending on the conditions of crystallization and storage.
Table 4: Representative Bond and Interaction Data from Phenylboronic Acid Crystal Structure
| Parameter | Description | Typical Value (Å) | Reference |
|---|---|---|---|
| O—H···O Hydrogen Bond | Distance between oxygen atoms in the dimeric hydrogen-bonded ring. | 2.70 - 2.76 | cdnsciencepub.comnih.gov |
| B—O Bond Length | Length of the boron-oxygen single bond in the acid. | ~1.37 | cdnsciencepub.com |
| B—C Bond Length | Length of the boron-carbon single bond. | ~1.56 | cdnsciencepub.comcdnsciencepub.com |
Elemental Analysis and Thermogravimetric Analysis (TGA) Considerations
Elemental analysis and Thermogravimetric Analysis (TGA) are crucial for confirming the empirical formula and assessing the thermal stability of this compound.
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and often boron in a purified sample. The experimental values are compared against the theoretical percentages calculated from the molecular formula, C₆H₁₅BO₂. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 5: Theoretical Elemental Composition of this compound (C₆H₁₅BO₂)
| Element | Symbol | Atomic Mass (g/mol) | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 55.44% |
| Hydrogen | H | 1.008 | 11.63% |
| Boron | B | 10.81 | 8.32% |
| Oxygen | O | 15.999 | 24.61% |
| Total Molecular Weight | 130.00 g/mol | 100.00% |
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its thermal stability and identify the temperature at which decomposition or dehydration occurs. grafiati.com Studies on similar compounds, such as cyclohexylboronic acid, have shown stability up to 150°C. A TGA thermogram would reveal the onset temperature of mass loss, which could correspond to the dehydration process to form the boroxine, a characteristic feature of boronic acids. researchgate.net This information is vital for establishing appropriate handling and storage conditions.
Mechanistic Investigations and Computational Studies of Hexan 3 Ylboronic Acid Reactions
Theoretical Approaches to Reaction Mechanisms (e.g., DFT Calculations)
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving boronic acids. researchgate.netrsc.orgresearchgate.netrsc.org These computational methods allow for the calculation of the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. researchgate.netljmu.ac.uk
For instance, DFT calculations have been instrumental in understanding the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. researchgate.netnih.gov Studies on model systems have mapped out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, by characterizing the corresponding intermediates and transition states. researchgate.net These calculations have helped to differentiate between competing mechanistic pathways, such as those involving different numbers of phosphine (B1218219) ligands on the palladium catalyst or different isomeric forms of the metal center. researchgate.net
In the context of other reactions, such as the visible-light-driven 1,3-boronate rearrangement, computational studies have revealed that light irradiation can overcome high energy barriers that are prohibitive for thermal reactions in the ground state. sioc.ac.cn DFT calculations have also been employed to investigate the protodeboronation of boronic acids, suggesting that a reduction in the entropy of activation in the solid state can facilitate this decomposition pathway. rsc.orgljmu.ac.uk Furthermore, theoretical models have been used to explore the influence of different substituents on the reactivity of boronic acids in their interactions with diols. rsc.org
| Reaction Type | Key Insight from DFT | Significance |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Characterization of the full catalytic cycle, including intermediates and transition states. researchgate.net | Enables differentiation between competing mechanistic pathways and optimization of catalysts. researchgate.net |
| 1,3-Boronate Rearrangement | Visible light irradiation overcomes a high energy barrier, enabling the reaction. sioc.ac.cn | Expands the scope of boronate rearrangements to photochemically driven processes. sioc.ac.cn |
| Protodeboronation | Solid-state reactions can be facilitated by a reduced entropy of activation. rsc.orgljmu.ac.uk | Provides a mechanistic basis for the observed decomposition of neat boronic acids. rsc.org |
| Interaction with Diols | The electronegativity of R-groups on the boronic acid influences reactivity. rsc.org | Aids in the design of boronic acid-based sensors. rsc.org |
Elucidation of Rate-Determining Steps and Reaction Intermediates
In the Suzuki-Miyaura cross-coupling, for example, the transmetalation step, where the alkyl group is transferred from the boron atom to the palladium catalyst, is often considered a crucial and potentially rate-limiting phase. researchgate.netacs.orgresearchgate.net Computational and experimental studies have identified various intermediates in this process, including arylpalladium(II) boronate complexes. acs.org Two distinct intermediates, a tri-coordinate boronic acid complex and a tetra-coordinate boronate complex, have been characterized, each leading to the cross-coupled product through different mechanistic pathways. acs.org The formation and stability of these intermediates are influenced by factors such as ligand concentration. acs.org
In other reactions, such as the oxidation of boronic acids, the rate-limiting step is believed to be the 1,2-shift of the carbon atom from boron to an oxygen atom. chemrxiv.org Computational analyses have shown that the stability of the transition state for this step is influenced by the electronic environment around the boron atom. chemrxiv.org For Rh(III)-catalyzed carboamination reactions, mechanistic investigations suggest that the migratory insertion of an alkene into the Rh-aryl bond is the turnover-limiting step. chemrxiv.org
The characterization of reaction intermediates is often challenging due to their transient nature. However, techniques like NMR spectroscopy have been successfully used to identify transient intermediates in the transmetalation step of the Suzuki-Miyaura reaction. researchgate.net
| Reaction | Proposed Rate-Determining Step | Identified/Proposed Intermediates | Supporting Evidence |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Transmetalation researchgate.netacs.orgresearchgate.net | Arylpalladium(II) boronate complexes (tri- and tetra-coordinate) acs.org | DFT calculations, researchgate.net kinetic analysis, acs.org NMR spectroscopy researchgate.net |
| Oxidation of Boronic Acids | 1,2-shift of carbon from boron to oxygen chemrxiv.org | Tetrahedral intermediate with hydrogen peroxide chemrxiv.org | Computational analyses chemrxiv.org |
| Rh(III)-Catalyzed Carboamination | Alkene migratory insertion chemrxiv.org | Rh(III) intermediate after insertion chemrxiv.org | Kinetic isotope effect studies chemrxiv.org |
Stereochemical Outcomes and Chiral Induction in Transformations Involving Alkyl Boronic Acids
The stereochemical outcome of reactions involving chiral alkylboronic acids is of paramount importance, particularly in the synthesis of enantiomerically enriched compounds. nih.govresearchgate.net Many transformations of alkylboronic esters have been shown to proceed with high stereospecificity, allowing for the transfer of chirality from the starting material to the product. nih.govrsc.org
For example, the boron-to-zinc transmetalation of chiral secondary organoboronic esters has been demonstrated to occur with retention of stereochemistry. nih.gov The resulting chiral secondary alkylzinc reagents are configurationally stable and can participate in further stereospecific reactions. nih.gov Similarly, the amination of secondary boronic esters using lithiated alkoxy amines proceeds with complete retention of configuration, consistent with a 1,2-metallate rearrangement. rsc.org
Chiral induction, where a chiral catalyst or auxiliary controls the stereochemistry of a reaction, is another critical aspect. In copper-hydride (CuH) catalyzed reactions, the use of chiral ligands allows for precise control over the stereochemical outcome through regio- and enantioselective hydrocupration of olefins, followed by stereospecific trapping with electrophiles. beilstein-journals.org The absolute stereochemistry of the products is often dictated by the specific chiral ligand employed. beilstein-journals.org
Mechanistic investigations have revealed key factors that control these stereochemical outcomes. For instance, in some reactions, maintaining a very low temperature is essential to prevent the racemization of configurationally labile intermediates. beilstein-journals.org The nature of the supporting ligands also plays a crucial role in stabilizing chiral organometallic species and influencing the stereochemical course of the reaction. beilstein-journals.org
Understanding Transition State Geometries and Electronic Effects
The geometry and electronic properties of the transition state play a decisive role in determining the rate and selectivity of a reaction. nih.gov Computational studies have provided invaluable insights into the transition state structures of various reactions involving boronic acids.
In the oxidation of boronic acids, for example, the transition state involves a concerted mechanism where the 1,2-shift from boron to oxygen occurs simultaneously with the cleavage of the oxygen-oxygen bond. chemrxiv.org The geometry of this transition state is such that an empty p-orbital develops on the boron atom. The stability of this developing p-orbital, and thus the rate of the reaction, is influenced by conjugative interactions with adjacent oxygen lone pairs. chemrxiv.org
In the context of protodeboronation, DFT calculations have identified different transition state structures for the reaction mediated by water or by another boronic acid molecule. rsc.orgljmu.ac.uk These calculations have highlighted the importance of a six-membered ring transition state in lowering the activation energy. rsc.orgljmu.ac.uk
Future Research Directions and Challenges in Hexan 3 Ylboronic Acid Chemistry
Development of Highly Selective and Efficient Synthetic Methods for Alkyl Boronic Acids
While numerous methods exist for the synthesis of alkylboronic acids, the development of highly selective and efficient protocols remains a significant challenge. wiley-vch.deorganic-chemistry.org Future research will likely focus on the following areas:
Catalytic Borylation of Unactivated C(sp³)-H Bonds: Direct borylation of C-H bonds is an atom-economical approach to synthesizing alkylboronic acids. While progress has been made in the borylation of activated C-H bonds, the selective borylation of unactivated C(sp³)-H bonds in complex molecules remains a major hurdle. Future efforts will likely concentrate on the design of new catalysts that can achieve high regioselectivity and stereoselectivity.
Stereoselective Synthesis: The synthesis of enantiomerically enriched alkylboronic acids is crucial for applications in asymmetric synthesis. nih.gov Current methods, such as the hydroboration of alkenes with chiral boranes, often have limitations in terms of substrate scope and enantioselectivity. wiley-vch.de The development of new catalytic asymmetric methods for the synthesis of chiral alkylboronic acids, including hexan-3-ylboronic acid, is a high-priority research area.
Novel Boron Sources: The majority of current methods utilize bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. organic-chemistry.org While effective, the development of alternative, more cost-effective, and environmentally friendly boronating reagents would be beneficial. Research into the use of other diboron (B99234) reagents or even boric acid itself as the boron source could lead to more sustainable synthetic routes. sigmaaldrich.com
Expanding the Substrate Scope and Functional Group Tolerance in Catalytic Transformations
This compound and other alkylboronic acids are valuable coupling partners in a variety of catalytic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com However, expanding the scope of these reactions to include a wider range of substrates and functional groups is an ongoing challenge.
Key areas for future research include:
Coupling of Secondary and Tertiary Alkylboronic Acids: The cross-coupling of secondary and tertiary alkylboronic acids is often challenging due to competing β-hydride elimination. Developing new catalyst systems that can suppress this side reaction and efficiently couple sterically hindered alkyl groups is a critical area of research.
C-N and C-O Bond Formation: While C-C bond formation using alkylboronic acids is well-developed, methods for the catalytic formation of C-N and C-O bonds are less established. acs.org The development of efficient Chan-Lam and Buchwald-Hartwig type couplings for alkylboronic acids would significantly expand their synthetic utility.
Tolerance of Sensitive Functional Groups: Many catalytic reactions involving alkylboronic acids are sensitive to the presence of certain functional groups. Improving the functional group tolerance of these reactions will be essential for their application in the synthesis of complex molecules, such as pharmaceuticals and natural products. organic-chemistry.orgsemanticscholar.org
Rational Design of Catalytic Systems for Alkylboronic Acid Activation
The activation of the C-B bond in alkylboronic acids is a key step in many catalytic transformations. nih.gov The rational design of new catalytic systems that can efficiently and selectively activate this bond is crucial for advancing the field.
Future research directions in this area include:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of alkyl radicals from alkylboronic acids under mild conditions. semanticscholar.orgnih.govresearchgate.net Further exploration of this strategy, including the development of new photocatalysts and the investigation of novel reaction pathways, holds great promise for the activation of this compound. rsc.org
Lewis Acid/Base Catalysis: The use of Lewis acids or bases to activate alkylboronic acids has been shown to be an effective strategy. researchgate.netnih.gov The design of new, highly active, and selective Lewis acid or base catalysts could lead to the development of novel transformations of alkylboronic acids.
Computational Modeling: Density functional theory (DFT) and other computational methods can provide valuable insights into the mechanisms of catalytic reactions involving alkylboronic acids. rsc.org The use of these tools to guide the rational design of new catalysts and to predict their reactivity will be increasingly important in the future.
Integration of this compound into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product, offer significant advantages in terms of efficiency and atom economy. mdpi.comnih.gov The integration of this compound and other alkylboronic acids into MCRs is a promising area for future research.
Petasis-type Reactions: The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the synthesis of α-amino acids and other nitrogen-containing compounds. nih.govacs.org Expanding the scope of the Petasis reaction to include a wider range of alkylboronic acids, such as this compound, and developing enantioselective variants are important research goals.
Ugi and Passerini Reactions: The Ugi and Passerini reactions are four-component and three-component reactions, respectively, that are widely used for the synthesis of peptidomimetics and other complex molecules. nih.govunimi.it Developing methods to incorporate alkylboronic acids into these reactions would provide access to a diverse range of novel structures.
Cascade Reactions: Designing cascade reactions that involve the in situ formation of an alkylboronic acid followed by its participation in a multicomponent reaction is another exciting avenue for future research. This approach could lead to the development of highly efficient and convergent synthetic strategies.
Green Chemistry Aspects and Sustainable Practices in Alkylboronic Acid Synthesis and Application
The principles of green chemistry are becoming increasingly important in all areas of chemical research and development. rsc.org Applying these principles to the synthesis and application of this compound and other alkylboronic acids is a critical challenge for the future.
Key areas for focus include:
Use of Renewable Feedstocks: Developing synthetic routes to alkylboronic acids from renewable feedstocks, such as biomass, would significantly improve their sustainability.
Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of organic solvents or in water is a key goal of green chemistry. rsc.org Developing solvent-free or aqueous methods for the synthesis and transformation of alkylboronic acids would reduce their environmental impact.
Catalyst Recycling: The development of recyclable catalysts for reactions involving alkylboronic acids is essential for improving the economic and environmental viability of these processes. organic-chemistry.org
Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product (high atom economy) is a fundamental principle of green chemistry. mdpi.com Multicomponent reactions are particularly well-suited to achieving this goal. rsc.org
Below is a data table summarizing research findings related to the catalytic transformations of alkylboronic acids.
| Catalyst System | Reaction Type | Substrate Scope | Key Findings |
| Pd-catalysis | Borylation of primary alkyl bromides | Wide range of functional groups on the alkyl bromide | Offers complete selectivity in the presence of a secondary bromide. organic-chemistry.org |
| Ir-catalysis | Hydroboration of alkenes | Terminal and internal aliphatic alkenes | Addition of the boron atom to the terminal carbon with >99% selectivity. organic-chemistry.org |
| Ni-catalysis | Arylboration of alkenes | Substituted alkenes, aryl bromides | Produces tertiary or quaternary carbons with controlled stereoselectivity. organic-chemistry.org |
| Cu-catalysis | Asymmetric β-boration of α,β-unsaturated esters | α,β-unsaturated esters | High enantioselectivities and yields. organic-chemistry.org |
| Co-catalysis | Hydroboration of acrylates | α-alkyl- and α-aryl- acrylates | Highly regio- and enantioselective, producing β-borylated propionates. organic-chemistry.org |
| Visible-light photoredox catalysis with Lewis base | Radical addition to electron-deficient olefins | Wide range of alkyl boronic esters and aryl/alkyl boronic acids | Forms C-C coupled products in a redox-neutral fashion. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
